

Application Notes and Protocols for the Purification of Triphenylcarbinol by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylcarbinol*

Cat. No.: *B194598*

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Introduction

Triphenylcarbinol (also known as triphenylmethanol) is a tertiary alcohol commonly synthesized via the Grignard reaction of phenylmagnesium bromide with benzophenone or an ester like methyl benzoate. The crude product from this synthesis is often contaminated with impurities, most notably biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Additional impurities may include unreacted starting materials.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude product at an elevated temperature (typically the solvent's boiling point) and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.[3][4] This document provides detailed protocols for the purification of **triphenylcarbinol** by recrystallization using two common solvent systems: isopropanol and a mixed solvent system of ethanol and water.

Principle of Recrystallization

The successful purification of **triphenylcarbinol** by recrystallization hinges on the selection of an appropriate solvent. **Triphenylcarbinol**, a relatively polar molecule due to its hydroxyl group, is soluble in polar organic solvents like alcohols, particularly when heated.[5][6] In

contrast, the primary impurity, biphenyl, is a nonpolar hydrocarbon and thus is also soluble in many organic solvents.[7] The purification is effective because the solubility of **triphenylcarbinol** in suitable solvents like isopropanol or ethanol decreases significantly as the temperature is lowered, allowing it to crystallize out of the solution. Biphenyl, being more soluble, tends to remain in the cold solvent.[8]

The purity of the final product is typically assessed by its melting point. Pure **triphenylcarbinol** has a sharp melting point in the range of 160–163 °C.[5][9] Crude **triphenylcarbinol** from a Grignard synthesis often exhibits a lower and broader melting point; for instance, a range of 128-130 °C suggests the presence of significant impurities.[10] An increase and sharpening of the melting point range after recrystallization is a strong indicator of successful purification.

Data Presentation: Solvent Selection and Physical Properties

The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should exhibit high solubility for **triphenylcarbinol** at high temperatures and low solubility at low temperatures, while impurities should remain soluble at low temperatures.

| Compound | Solvent | Solubility at 25 °C (g/100 mL) | Solubility at Boiling Point | Key Properties |
|----------------------|---------------------------------------|---------------------------------|--|--|
| Triphenylcarbinol | Isopropanol | Sparingly soluble | Highly soluble | Good for single-solvent recrystallization. [11] [12] |
| Ethanol | 5 [9] | Highly soluble | Good for single or mixed-solvent systems. [13] | |
| Water | Insoluble [5] | Insoluble | Used as an anti-solvent in mixed systems. | |
| Petroleum Ether | Insoluble [5] | Sparingly soluble | Can be used for washing to remove nonpolar impurities. | |
| Carbon Tetrachloride | Soluble | Highly Soluble | Effective but hazardous; less common now. [14] | |
| Biphenyl (Impurity) | Isopropanol | Soluble | Very Soluble | Tends to remain in the mother liquor upon cooling. |
| Ethanol | Soluble [7] | Very Soluble | Tends to remain in the mother liquor upon cooling. | |
| Water | Insoluble [7] | Insoluble | --- | |
| Petroleum Ether | Soluble | Very Soluble | Not suitable for separating from triphenylcarbinol. | |

| Property | Crude Triphenylcarbinol | Recrystallized Triphenylcarbinol |
|-----------------------|-------------------------------|----------------------------------|
| Typical Melting Point | 128-145 °C (Broad)[15] | 160-163 °C (Sharp)[5][9] |
| Appearance | Off-white to yellow solid[13] | White crystalline solid[6] |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is suitable for purifying crude **triphenylcarbinol** that is relatively free from highly polar impurities.

Materials:

- Crude **triphenylcarbinol**
- Isopropanol (2-propanol)
- Erlenmeyer flasks (2)
- Hot plate
- Pasteur pipet
- Büchner funnel and filter flask
- Filter paper
- Watch glass
- Spatula

Procedure:

- Dissolution: Place the crude **triphenylcarbinol** (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add a minimal amount of isopropanol (start with

~20-25 mL) and gently heat the mixture on a hot plate with stirring.[16] Bring the solution to a gentle boil.

- **Achieve Saturation:** Continue to add small portions of hot isopropanol dropwise using a Pasteur pipet until the solid just completely dissolves.[16] It is crucial to use the minimum amount of hot solvent to ensure a good yield. If insoluble impurities are present, they will not dissolve even with the addition of more solvent.
- **Hot Filtration (Optional):** If insoluble impurities are observed, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities. Add a small amount of extra hot isopropanol (~1-2 mL) before filtration to prevent premature crystallization in the funnel.
- **Crystallization:** Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.
- **Maximize Yield:** Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[17]
- **Washing:** Wash the collected crystals on the filter paper with two small portions of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities.[17]
- **Drying:** Continue to draw air through the funnel to partially dry the crystals.[16] Then, carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.
- **Analysis:** Weigh the dry, purified **triphenylcarbinol** to calculate the percent recovery. Determine the melting point to assess its purity.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water

This method is effective when a single solvent is too effective at dissolving the compound even at low temperatures, or to enhance crystal formation. Ethanol is the "good" solvent in which **triphenylcarbinol** is soluble, and water is the "anti-solvent" or "bad" solvent in which it is insoluble.

Materials:

- Crude **triphenylcarbinol**
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks (2)
- Hot plate
- Graduated cylinders
- Büchner funnel and filter flask
- Filter paper
- Watch glass

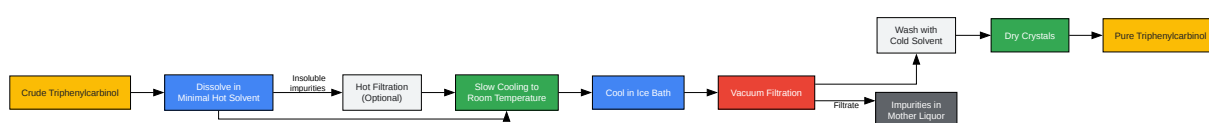
Procedure:

- **Dissolution:** In a 100 mL Erlenmeyer flask, dissolve the crude **triphenylcarbinol** (e.g., 5.0 g) in a minimal amount of hot ethanol, near its boiling point. Start with approximately 15-20 mL of ethanol and add more in small portions as needed until the solid is fully dissolved.
- **Addition of Anti-Solvent:** While keeping the ethanol solution hot, add deionized water dropwise until the solution just begins to appear cloudy (turbid). This point of incipient cloudiness indicates that the solution is saturated.

- Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
- Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
- Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.
- Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in approximately the same ratio used for the recrystallization) to remove impurities.
- Drying: Dry the purified crystals on a watch glass.
- Analysis: Determine the final weight and melting point of the recrystallized **triphenylcarbinol**.

Visualized Workflow and Signaling Pathways

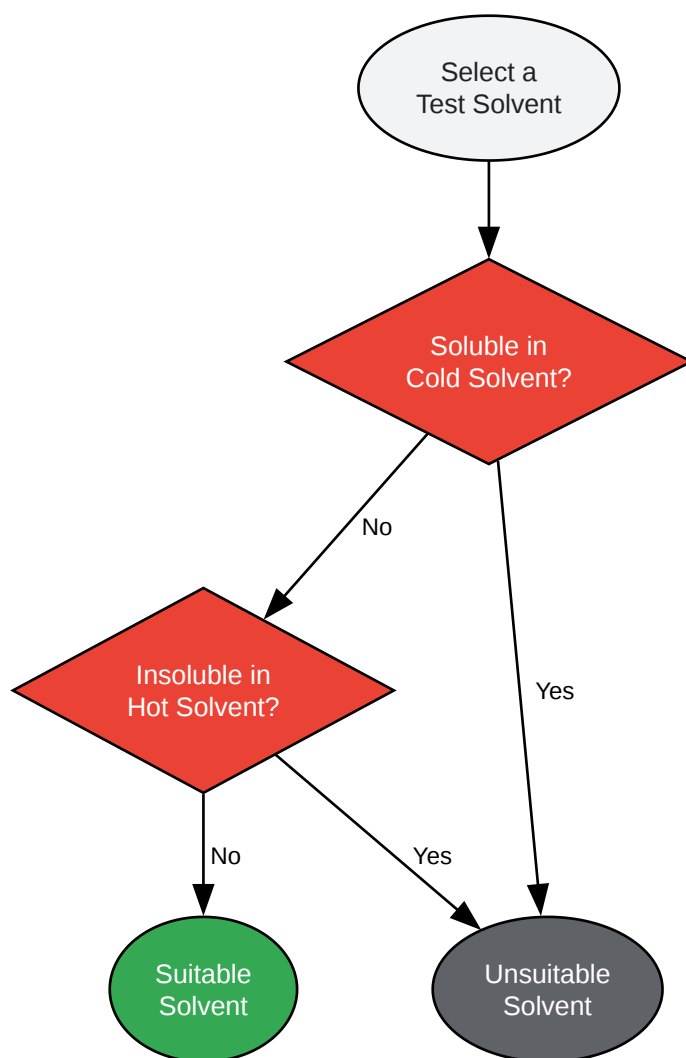
Experimental Workflow for Recrystallization



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Caption: General workflow for the purification of **triphenylcarbinol** via recrystallization.

Logical Relationship for Solvent Selection



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Caption: Decision-making process for selecting a suitable recrystallization solvent.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of Triphenylcarbinol by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194598#purification-of-triphenylcarbinol-by-recrystallization>]

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